N-formyl-N-methylformamide

Descripción general

Descripción

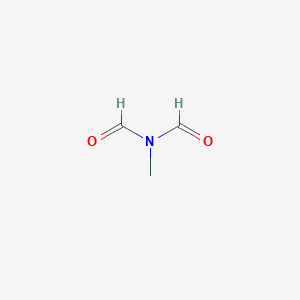

N-formyl-N-methylformamide is an organic compound with the molecular formula C2H5NO. It is a derivative of formamide where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-formyl-N-methylformamide can be synthesized through several methods. One common method involves the formylation of N-methylamine using formic acid or formyl chloride. The reaction typically requires a catalyst such as p-toluenesulfonic acid monohydrate and is performed in water without the use of surfactants . Another method involves the reaction of imidazole with formyl chloride, generated in situ by the action of oxalyl chloride on formic acid .

Industrial Production Methods: In industrial settings, formamide, N-formyl-N-methyl- is produced through the carbonylation of methylamine. This process involves the reaction of methylamine with carbon monoxide under high pressure and temperature conditions. The reaction is catalyzed by transition metal catalysts to enhance the yield and efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: N-formyl-N-methylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce formic acid and methylamine.

Reduction: It can be reduced to produce N-methylamine and methanol.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Formic acid and methylamine.

Reduction: N-methylamine and methanol.

Substitution: Halogenated derivatives of formamide, N-formyl-N-methyl-.

Aplicaciones Científicas De Investigación

N-formyl-N-methylformamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of formamides and other nitrogen-containing compounds.

Biology: It is used in the study of enzyme-catalyzed reactions involving formamides and formamidases.

Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of pesticides, herbicides, and other agrochemicals. It also serves as a solvent for various industrial processes.

Mecanismo De Acción

The mechanism of action of formamide, N-formyl-N-methyl- involves its ability to act as a formylating agent. It can donate a formyl group to various substrates, facilitating the formation of formylated derivatives. This process is catalyzed by formamidases, which hydrolyze the amide bond in formamide to release formate and ammonia . The formyl group can then participate in various chemical reactions, including nucleophilic substitution and addition reactions.

Comparación Con Compuestos Similares

N-formyl-N-methylformamide is similar to other formamides such as:

Formamide: The simplest formamide with the molecular formula CH3NO.

Dimethylformamide: A widely used solvent with the molecular formula C3H7NO.

N-methyl-N-phenylformamide: A derivative of formamide with a phenyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a formylating agent makes it valuable in organic synthesis and industrial applications.

Actividad Biológica

N-formyl-N-methylformamide (NFMF) is a compound of significant interest due to its potential biological activities, particularly in the context of antitumor effects and metabolic pathways. This article explores the biological activity of NFMF, supported by research findings, case studies, and data tables.

This compound is a derivative of formamide, characterized by a formyl group attached to a methyl-substituted nitrogen. Its chemical structure can be represented as follows:

This structural configuration is crucial for its biological interactions and metabolic behavior.

Antitumor Activity

Research has demonstrated that N-methylformamide (NMF), a closely related compound, exhibits significant antitumor activity. In studies involving murine models, NMF was shown to have substantial effects against various tumors, including Sarcoma 180 and M5076 ovarian sarcoma. The results indicated that:

- Significant Activity : NMF displayed notable antitumor properties.

- Marginal Activity : Formamide itself showed little to no antitumor activity.

- Equitoxicity : NMF and N-ethylformamide were equitoxic to TLX5 lymphoma in vitro.

The mechanism behind NMF's action includes the reduction of liver soluble non-protein thiols by 59.8% following administration of effective doses .

Table 1: Antitumor Activity of Formamides

| Compound | Tumor Type | Activity Level |

|---|---|---|

| N-methylformamide | Sarcoma 180 | Significant |

| N-methylformamide | M5076 Ovarian Sarcoma | Significant |

| N-ethylformamide | TLX5 Lymphoma | Equitoxic |

| Formamide | Various Tumors | Marginal/None |

Metabolism and Toxicology

The metabolism of NFMF and its derivatives has been extensively studied. Key findings include:

- Metabolic Pathways : NMF undergoes P450-mediated oxidation, leading to metabolites such as N-(hydroxymethyl)-N-methylformamide (HMMF). This pathway is crucial for understanding its biological effects and potential toxicity.

- Toxicity Profiles : The acute toxicity of NMF has been assessed with an LD50 in mice approximately 2600 mg/kg . Repeated exposure studies indicate that the liver is the primary target organ for toxicity.

Table 2: Toxicity Data for N-methylformamide

| Route of Administration | LD50 (Mouse) | Observations |

|---|---|---|

| Oral | 2600 mg/kg | Slight acute toxicity |

| Intraperitoneal | 802 mg/kg | Moderate toxicity |

| Subcutaneous | 3100 mg/kg | Moderate toxicity |

Case Studies and Clinical Implications

A notable study on the mutagenicity of NFMF involved administering varying doses to rats over six months. The results indicated no mutagenic properties at the tested doses, although the study lacked comprehensive details on methodology .

Furthermore, research into related compounds suggests potential carcinogenic risks associated with prolonged exposure to formamides, including NFMF. Regulatory bodies have classified structurally similar compounds as suspected carcinogens due to their shared metabolic pathways and structural similarities .

Propiedades

IUPAC Name |

N-formyl-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOKUXNYCLUKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336452 | |

| Record name | Formamide, N-formyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18197-25-6 | |

| Record name | Formamide, N-formyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.